N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Description
Properties
Molecular Formula |
C17H27N3O4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-14-3-4-15(16(13-14)24-2)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
InChI Key |
VLXXBRUKGMTJQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CCO)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Monoethanolamine and diethanolamine (molar ratio 3:1 to 1:3).
-
Catalyst : Hydrogenation-dehydrogenation catalysts (e.g., Raney nickel or palladium on carbon).
-
Conditions : Hydrogen atmosphere, 100–150°C, 10–50 bar pressure, 4–8 hours.
-
Yield : ~70–80% after purification via distillation or crystallization.
This reaction proceeds through simultaneous reductive alkylation and cyclization, where monoethanolamine acts as the amine source, and diethanolamine provides the ethylene oxide-like fragment. The hydroxyethyl group is introduced regioselectively at the piperazine nitrogen.
Amide Bond Formation with 2,4-Dimethoxyaniline
Coupling 3-chloropropanoyl chloride with 2,4-dimethoxyaniline forms the N-(2,4-dimethoxyphenyl)propanamide core.
Procedure
-
Acylation :
-
Add 3-chloropropanoyl chloride (1.2 equiv) dropwise to a stirred solution of 2,4-dimethoxyaniline (1.0 equiv) in dry dichloromethane (DCM) at 0°C.
-
Include a base (e.g., triethylamine, 2.0 equiv) to scavenge HCl.
-
Stir at room temperature for 12 hours.
-
Yield : ~85–90% after aqueous workup and recrystallization from ethanol.
-
-
Characterization :
Nucleophilic Substitution with 4-(2-Hydroxyethyl)piperazine
The final step involves displacing the chloride in N-(2,4-dimethoxyphenyl)-3-chloropropanamide with 4-(2-hydroxyethyl)piperazine.
Optimization and Conditions
Key Considerations
-
Steric hindrance : The bulkiness of the piperazine may necessitate longer reaction times.
-
Protection : The hydroxyl group in 4-(2-hydroxyethyl)piperazine may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions.
Alternative Multi-Component One-Pot Synthesis
Inspired by InCl₃-catalyzed protocols for pyrano[2,3-c]pyrazoles, a streamlined approach could involve:
Reaction Design
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-carboxyethyl)piperazin-1-yl]propanamide.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-aminoethyl)piperazin-1-yl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxyethyl side chain can form hydrogen bonds with target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperazine-linked propanamides, which are explored for diverse pharmacological activities, including receptor binding (e.g., dopamine, adenosine receptors) and kinase inhibition. Below is a detailed comparison:
Pharmacological and Receptor Binding Profiles
- Dopamine Receptor Selectivity : SC211 (CHEMBL329228) demonstrates high D4R affinity, while haloperidol derivatives (e.g., SC212 in ) show atypical antipsychotic activity via D2R . The hydroxyethyl group in the target compound could modulate receptor selectivity compared to halogenated or methoxy-substituted piperazines.
- Kinase Inhibition : Compound 11a () inhibits CK kinase with a 2,4-dimethoxyphenyl group, suggesting the target compound’s aryl moiety may similarly enhance kinase binding .
Research Findings and Trends
Substituent Impact on Synthesis : Fluorine and hydroxyethyl groups improve synthetic yields and solubility, respectively, compared to methoxy or chlorinated substituents .
Receptor Selectivity : Piperazine substitution patterns (e.g., hydroxyethyl vs. chlorophenyl) critically influence receptor binding profiles, as seen in D4R vs. D2R selectivity .
Antiproliferative Potential: Pyridoquinazoline hybrids () and benzimidazole derivatives () highlight the versatility of propanamide-piperazine scaffolds in targeting cancer pathways .
Biological Activity
N-(2,4-Dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known by its CAS number 886912-91-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C21H29N5O4S
- Molecular Weight : 447.6 g/mol
- Structure : The compound features a piperazine moiety and methoxy-substituted phenyl groups, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
These studies suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell signaling pathways. Notably, it has been shown to inhibit key kinases and transcription factors that regulate cell growth and survival.
- Inhibition of Kinases : The compound displays inhibitory effects on several kinases associated with cancer proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.
- Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, preventing their division and proliferation.
Clinical Trials
A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. The results indicated manageable toxicity levels and preliminary evidence of antitumor activity in several patients:
- Patient Cohort : 30 patients with various solid tumors.
- Dosing Regimen : Escalating doses starting from 10 mg/m².
- Outcomes : Partial responses were observed in 5 patients, with stable disease noted in an additional 10 patients over a treatment period of 12 weeks.
Comparative Studies
Comparative studies have evaluated the efficacy of this compound against standard chemotherapeutic agents:
These findings suggest that the compound may offer a favorable therapeutic profile compared to traditional chemotherapeutics.
Q & A
Q. Optimization Strategies :
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Q. Primary Methods :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, piperazine methylenes at δ 2.4–3.1 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ expected ~404.2) and detects impurities .
- HPLC : C18 reverse-phase columns (e.g., 90:10 H2O:MeCN) assess purity (>98%) with retention times consistent with hydrophobic moieties .
Q. Table: Key Spectral Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Amide (C=O) | 168–170 (13C) | 1640–1680 |
| Piperazine (N-CH2) | 2.4–3.1 (1H) | N/A |
| Methoxy (Ar-OCH3) | 3.7–3.9 (1H) | 2830–2960 (C-H) |
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?
Q. Key Structural Modifications :
- Piperazine substituents : Replacing the 2-hydroxyethyl group with bulkier alkyl chains (e.g., 4-methylphenoxy) may enhance receptor affinity but reduce solubility .
- Aromatic ring substitution : Fluorine or chloro substituents on the phenyl ring improve metabolic stability, while methoxy groups influence π-π stacking .
Q. Methodology :
Synthesize analogs (e.g., varying R-groups on piperazine or aryl rings).
Evaluate in vitro activity (e.g., IC50 in enzyme inhibition assays).
Correlate structural features with potency using QSAR models .
Advanced: What in vitro models are suitable for evaluating antiproliferative or antiviral activity, and how should contradictory data be addressed?
Q. Models and Protocols :
Q. Addressing Contradictions :
- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
- Validate targets : Use siRNA knockdown or competitive binding assays to confirm on-mechanism effects .
Advanced: How can computational docking predict binding interactions with biological targets?
Q. Protocol Using Glide XP :
Prepare ligand : Optimize 3D geometry (OMEGA software).
Generate receptor grid : Use X-ray structures (e.g., MC4R, PDB: 6W25).
Docking parameters : Include hydrophobic enclosure scoring and water desolvation terms .
Analyze poses : Prioritize compounds with hydrogen bonds to key residues (e.g., Asp122 in MC4R) and π-cation interactions .
Q. Table: Docking Metrics
| Metric | Target Value |
|---|---|
| Glide XP Score | ≤ -8.0 kcal/mol |
| Hydrogen Bonds | ≥ 2 |
| Hydrophobic Contacts | ≥ 5 |
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Q. Methodological Adjustments :
- Refine force fields : Adjust van der Waals radii for piperazine nitrogen in AMBER.
- Include solvent effects : Explicit water molecules in MD simulations to model hydrogen bonding .
- Validate with mutagenesis : Test binding affinity in receptors with alanine-substituted residues .
Case Example : If a compound shows low experimental IC50 despite favorable docking scores, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., microsomal incubation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
